N-Depropylpropafenone

Description

Contextualization within Propafenone (B51707) Metabolism and Impurity Profiles

The relevance of N-Depropyl Propafenone Oxalate (B1200264) Salt is best understood by examining its relationship with propafenone.

Following administration, propafenone undergoes extensive metabolism in the body. One of the principal metabolic pathways is N-dealkylation, which results in the formation of N-depropyl propafenone. This metabolite is a key substance studied in pharmacokinetic and drug metabolism research to understand the disposition of propafenone in the body. The oxalate salt form provides a stable and convenient compound for use as a reference standard in these analytical studies.

In the chemical synthesis of propafenone, the formation of related substances as impurities is a critical concern for quality control. N-Depropyl Propafenone is a known process-related impurity that can arise during manufacturing. synzeal.com Regulatory bodies require that pharmaceutical manufacturers control the levels of such impurities in the final drug product to ensure its safety and efficacy. Therefore, N-Depropyl Propafenone Oxalate Salt serves as a crucial reference standard for the development and validation of analytical methods aimed at detecting and quantifying this impurity in propafenone active pharmaceutical ingredients (APIs) and finished drug products. synzeal.com

Nomenclature and Chemical Identification

Precise identification of chemical compounds is fundamental in scientific research and pharmaceutical quality control.

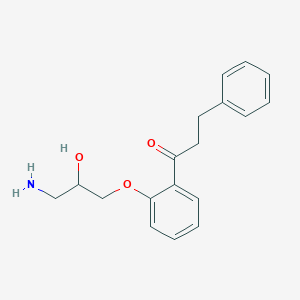

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for the active component of N-Depropyl Propafenone Oxalate Salt is 1-[2-(3-amino-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one;oxalic acid. nih.govsigmaaldrich.comlgcstandards.com This name precisely describes the molecular structure of the compound.

The Chemical Abstracts Service (CAS) has assigned specific registry numbers for the different forms of this compound, which are universally used for identification.

N-Depropyl Propafenone Oxalate Salt: 86383-22-4 synzeal.com

N-Depropyl Propafenone (free base): 86383-21-3 synzeal.comnih.govpharmaffiliates.comsimsonpharma.com

Another CAS number, 93885-20-2, is also associated with N-Depropyl Propafenone Oxalate Salt. nih.govsigmaaldrich.comlgcstandards.comsimsonpharma.com

For advanced analytical applications, particularly in pharmacokinetic studies using mass spectrometry, stable isotope-labeled versions of N-Depropyl Propafenone are utilized. A common example is N-Depropyl Propafenone-d5 Oxalate Salt, where five hydrogen atoms are replaced by deuterium (B1214612). pharmaffiliates.com This labeling provides an internal standard that behaves chemically and physically like the non-labeled compound but is distinguishable by its mass. The CAS Registry Number for N-Depropyl Propafenone-d5 Oxalate Salt is 1215598-59-6. pharmaffiliates.compharmaffiliates.com

N-Depropyl Propafenone Oxalate Salt: A Key Compound in Pharmaceutical Research

Research Significance and Academic Relevance

The academic and research importance of N-Depropyl Propafenone Oxalate Salt stems from its role as a primary metabolite of Propafenone. The formation of N-Depropyl Propafenone can influence the dosing and efficacy of the parent drug. Therefore, having access to a pure and stable form of this metabolite, such as the oxalate salt, is essential for a variety of research applications.

One of the primary uses of N-Depropyl Propafenone Oxalate Salt is as a reference standard in analytical chemistry. synzeal.com This allows for the accurate quantification of the metabolite in biological samples during pharmacokinetic studies. Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion of drugs like Propafenone. By using N-Depropyl Propafenone Oxalate Salt as a standard, researchers can develop and validate analytical methods, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to monitor the levels of this metabolite in patients.

Furthermore, the deuterated version of this compound, N-Depropyl Propafenone-d5 Oxalate Salt, is instrumental in metabolic studies. axios-research.compharmaffiliates.comcymitquimica.com The deuterium labeling allows scientists to trace the metabolic pathways of Propafenone within biological systems without altering the fundamental chemical properties of the molecule. The non-deuterated oxalate salt serves as an essential counterpart and reference in these sophisticated studies.

Detailed Research Findings

Research into the metabolism of Propafenone has identified N-Depropyl Propafenone as a significant product. Studies have shown that the metabolic pathway leading to the formation of N-Depropyl Propafenone is complex and can vary among individuals, a factor that can affect the clinical outcome of Propafenone therapy. nih.gov The use of N-Depropyl Propafenone Oxalate Salt in research helps to elucidate these metabolic pathways and their clinical implications.

For instance, by having a standardized form of the metabolite, researchers can investigate its interaction with drug-metabolizing enzymes. This can help in identifying potential drug-drug interactions that might alter the concentration of Propafenone and its metabolites, leading to either toxicity or reduced efficacy.

The table below summarizes the key research applications of N-Depropyl Propafenone Oxalate Salt and its deuterated analog.

| Research Application | Compound Form Used | Purpose |

| Analytical Chemistry | N-Depropyl Propafenone Oxalate Salt | Reference standard for quantification in mass spectrometry and NMR. |

| Pharmacokinetic Studies | N-Depropyl Propafenone Oxalate Salt | To understand the absorption, distribution, metabolism, and excretion of Propafenone. |

| Metabolic Pathway Tracing | N-Depropyl Propafenone-d5 Oxalate Salt | To trace the biological fate of Propafenone in living systems. |

| In Vitro Research | N-Depropyl Propafenone Oxalate Salt | To investigate the pharmacological and toxicological effects on cells and tissues. |

Properties

IUPAC Name |

1-[2-(3-amino-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,20H,10-13,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGKMVIPYOFHBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001006774 | |

| Record name | 1-[2-(3-Amino-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001006774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86383-21-3 | |

| Record name | N-Depropylpropafenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086383213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-(3-Amino-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001006774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DEPROPYLPROPAFENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN087PHW5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Derivatization of N Depropyl Propafenone Oxalate Salt

Synthetic Pathways for N-Depropyl Propafenone (B51707)

N-Depropyl Propafenone is primarily formed through the metabolic dealkylation of propafenone. However, it can also be synthesized chemically for research and analytical purposes.

In the human body, propafenone is extensively metabolized in the liver. drugbank.comwikipedia.org One of the main metabolic routes is N-depropylation, a reaction mediated by the cytochrome P450 enzymes CYP3A4 and CYP1A2, which removes the propyl group from the nitrogen atom to yield N-depropylpropafenone (norpropafenone). nih.govnih.gov Another significant metabolic pathway is the hydroxylation of the benzene (B151609) ring, catalyzed by CYP2D6, to form 5-hydroxypropafenone (B19502). nih.govnih.govnih.gov The rate of these metabolic processes can vary significantly among individuals due to genetic polymorphisms of the CYP2D6 enzyme. nih.govnih.gov

The chemical synthesis of propafenone itself can be achieved through various routes. One common method involves the reaction of 1-(2-hydroxyphenyl)-3-phenyl-1-propanone with epichlorohydrin (B41342), followed by aminolysis with n-propylamine. ijpsonline.comgoogle.com Another approach starts with o-hydroxyacetophenone, which is condensed with benzaldehyde (B42025) to form a chalcone. ijpsonline.com This intermediate is then hydrogenated and subsequently reacted with epichlorohydrin and n-propylamine. ijpsonline.com

To synthesize N-Depropyl Propafenone, a similar pathway can be envisioned where the final aminolysis step is either omitted or replaced with a reaction that introduces an amino group without the propyl substituent. Alternatively, direct dealkylation of propafenone can be achieved in a laboratory setting using specific chemical reagents designed to cleave the N-propyl bond, although specific documented industrial-scale syntheses for this transformation are less common in publicly available literature. The focus is often on the synthesis of propafenone and the subsequent isolation of its metabolites for analytical purposes.

Salt Formation with Oxalic Acid

The conversion of the free base, N-Depropyl Propafenone, into its oxalate (B1200264) salt enhances its stability and allows for easier handling and purification.

The formation of N-Depropyl Propafenone Oxalate Salt is a classic acid-base reaction. The basic amino group on the N-Depropyl Propafenone molecule reacts with the acidic carboxylic acid groups of oxalic acid. nih.gov In this reaction, the nitrogen atom of the primary amine is protonated by a hydrogen ion from oxalic acid, forming an ammonium (B1175870) cation. The oxalate dianion then serves as the counter-ion, resulting in the formation of the salt. This reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol. rasayanjournal.co.in

Following the acid-base reaction, the oxalate salt is typically isolated and purified through crystallization. A common technique involves dissolving the crude salt in a hot solvent, such as a methanol-acetone mixture, and then allowing the solution to cool slowly. rasayanjournal.co.in As the solution cools, the solubility of the salt decreases, leading to the formation of crystals. The purity of the resulting crystals can be enhanced by controlling the cooling rate and by performing recrystallization steps. The solid crystalline product is then collected by filtration and dried. rasayanjournal.co.in The resulting N-Depropyl Propafenone Oxalate Salt is a white to off-white solid. nih.gov

Synthesis of Labeled Analogues (e.g., Deuterated Forms)

Isotopically labeled analogues of N-Depropyl Propafenone are invaluable tools in metabolic and pharmacokinetic studies. Deuterated forms, in particular, are used as internal standards in quantitative bioanalytical assays.

The synthesis of deuterated N-Depropyl Propafenone typically involves the use of deuterated starting materials or reagents. nih.govnih.gov For instance, a deuterated propyl group can be introduced during the synthesis of the parent propafenone molecule, which would then be carried through to the N-depropylated metabolite. Alternatively, specific positions on the molecule can be deuterated through hydrogen-deuterium exchange reactions under specific conditions. nih.gov The synthesis of N-Depropyl Propafenone-d5 Oxalate Salt, where five deuterium (B1214612) atoms are incorporated, has been reported and is used as a labeled internal standard for quantifying N-Depropyl Propafenone in biological samples. cymitquimica.com The "d5" designation indicates the presence of five deuterium atoms, often on the propylamino side chain.

Applications in Metabolic and Analytical Studies

In metabolic studies, N-Depropyl Propafenone is essential for elucidating the biotransformation pathways of Propafenone. Propafenone is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6, CYP3A4, and CYP1A2. nih.gov N-depropylation, mediated by CYP3A4 and CYP1A2, is one of the two major metabolic routes, the other being 5-hydroxylation via CYP2D6. nih.gov The formation of N-Depropyl Propafenone is significant, and its plasma concentrations can be measured to assess the metabolic activity of the involved enzymes. nih.gov The use of stable isotope-labeled versions, such as N-Depropyl Propafenone-d5 Oxalate Salt, allows for detailed metabolic tracing and pharmacokinetic studies without the confounding factor of biological variability.

In the realm of analytical chemistry, N-Depropyl Propafenone Oxalate Salt serves as a critical reference material for the development and validation of analytical methods. synzeal.com These methods are vital for therapeutic drug monitoring, pharmacokinetic research, and toxicological analysis. researchgate.netmdpi.com High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common techniques for the simultaneous quantification of Propafenone and its metabolites, including N-Depropyl Propafenone, in biological matrices like plasma. nih.govresearchgate.net The availability of a pure, well-characterized standard like the oxalate salt ensures the accuracy, precision, and linearity of these analytical assays. nih.gov

For instance, a sensitive LC-MS/MS method was developed to quantify Propafenone, 5-Hydroxypropafenone, and this compound in human plasma. nih.gov This method demonstrated excellent linearity and a low limit of quantitation, making it suitable for pharmacokinetic studies. nih.gov The use of reference standards like N-Depropyl Propafenone Oxalate Salt is fundamental to achieving such reliable and reproducible results.

Table 1: Analytical Methods for the Determination of Propafenone and its Metabolites

| Analytical Technique | Sample Matrix | Key Findings | Reference |

| LC-MS/MS | Human Plasma | Developed a sensitive and specific method for simultaneous quantification of propafenone, 5-hydroxypropafenone, and this compound. The lower limit of quantitation for this compound was 0.1 ng/mL. | nih.gov |

| HPLC | Human Serum | A rapid and specific HPLC method was developed for the simultaneous determination of propafenone and its major metabolites. | researchgate.net |

| GC-MS/MS | Post-mortem tissues | A novel and selective method for the determination of propafenone and its tissue distribution in a fatal poisoning case. | mdpi.com |

Control of Impurity Formation in Synthetic Processes

The synthesis of N-Depropyl Propafenone Oxalate Salt, like any pharmaceutical compound, requires stringent control over impurity formation to ensure its quality, safety, and efficacy for use as a reference standard. Impurities can arise from starting materials, intermediates, by-products of the reaction, or degradation products.

During the synthesis of Propafenone and its subsequent depropylation to form N-Depropyl Propafenone, several potential impurities can be generated. These can include isomers, over-alkylated or under-alkylated products, and other related substances. For instance, incomplete depropylation would result in residual Propafenone in the final product. Conversely, further degradation could lead to the formation of other breakdown products.

The European Pharmacopoeia (EP) lists several potential impurities of Propafenone, which can also be relevant to the synthesis of its metabolites. simsonpharma.comsynzeal.com These include substances like Propafenone EP Impurity A, B, C, D, and G. simsonpharma.comsynzeal.com The formation of these impurities must be minimized through careful optimization of reaction conditions, such as temperature, pressure, reaction time, and the choice of solvents and reagents.

Table 2: Common Propafenone-Related Impurities

| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Propafenone EP Impurity A | C15H14O2 | 226.28 | 3516-95-8 |

| Propafenone EP Impurity B | C21H25NO3 | 339.43 | 88308-22-09 |

| Propafenone EP Impurity C | C18H18O3 | 282.33 | 22525-95-7 |

| Propafenone EP Impurity D | C18H20O4 | 300.30 | 91401-73-9 |

| Propafenone EP Impurity G | C42H49N2O6 | 689.85 | 1346603-80-2 |

Data sourced from various suppliers and databases. simsonpharma.comsynzeal.com

Purification techniques such as crystallization, chromatography, and extraction are employed to remove any formed impurities. The selection of an appropriate salt form, in this case, the oxalate salt, can also aid in the purification process, as different salts of the same compound can have varying solubility and crystallization properties.

Finally, rigorous analytical testing of the final N-Depropyl Propafenone Oxalate Salt product is essential to confirm its purity and identity. Techniques like HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are used to identify and quantify any residual impurities, ensuring that the reference standard meets the required quality specifications.

Analytical Methodologies for N Depropyl Propafenone Oxalate Salt

Chromatographic Techniques

Chromatography, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS), stands as the cornerstone for the analysis of N-Depropyl Propafenone (B51707) Oxalate (B1200264) Salt. These methods offer the high resolution and sensitivity required for complex sample matrices.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of N-Depropyl Propafenone in various samples. The method's adaptability allows for both the quantification of the compound and the assessment of its purity by separating it from related impurities and other metabolites.

The selection of an appropriate stationary phase and the optimization of the mobile phase are critical for achieving a successful HPLC separation. For the analysis of N-Depropyl Propafenone, reversed-phase columns are most commonly employed.

Column Chemistries:

The most frequently used columns for the analysis of Propafenone and its metabolites are those with C8 and C18 stationary phases. These columns provide the necessary hydrophobicity to retain and separate the compounds based on their polarity. For instance, a Thermo Betabasic C8 column (100 mm x 4.6 mm, 5µm) has been successfully used. In other applications, an ACE-5 C8 column (50 × 4.6 mm) has also demonstrated effective separation. Chiral stationary phases, such as Chiralcel OD-H, Chiralcel OD-R, and Chiral AGP, are employed for the enantioselective separation of N-Depropyl Propafenone, which is important as stereoisomers can exhibit different pharmacological activities.

Mobile Phase Optimization:

The composition of the mobile phase plays a pivotal role in controlling the retention and resolution of the analytes. A well-optimized mobile phase is essential for achieving reliable and reproducible results. The mobile phase in HPLC is the solvent or mixture of solvents that carries the sample through the column. By adjusting the mobile phase composition, the separation of analytes can be optimized to enhance resolution.

For the analysis of N-Depropyl Propafenone, typical mobile phases consist of a mixture of an organic solvent and an aqueous buffer.

Organic Solvents: Acetonitrile and methanol (B129727) are the most common organic modifiers used. The proportion of the organic solvent in the mobile phase is a key parameter for controlling the retention time of the analyte.

Aqueous Phase: The aqueous portion of the mobile phase often contains buffers, such as ammonium (B1175870) acetate, to control the pH.

Additives: Small amounts of additives like formic acid or trifluoroacetic acid (TFA) are frequently included to improve peak shape and to ensure the analyte is in a consistent ionic state. For example, a mobile phase consisting of ammonium acetate with 0.01% TFA in purified water and acetonitrile has been used. Another effective mobile phase is a mixture of methanol and water (80:20 v/v) with 0.1% formic acid.

The optimization process often involves adjusting the ratio of the organic solvent to the aqueous buffer and the pH of the aqueous phase to achieve the desired separation. Both isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution modes can be employed.

Below is an interactive data table summarizing typical HPLC column chemistries and mobile phases for the analysis of N-Depropyl Propafenone:

| Parameter | Details |

| Column Type | Reversed-Phase |

| Common Stationary Phases | C8, C18 |

| Example Columns | Thermo Betabasic C8 (100 mm x 4.6 mm, 5µm), ACE-5 C8 (50 x 4.6 mm) |

| Mobile Phase Organic Solvents | Acetonitrile, Methanol |

| Mobile Phase Aqueous Buffers | Ammonium Acetate, Water |

| Common Additives | Formic Acid, Trifluoroacetic Acid (TFA) |

| Example Mobile Phase 1 | Ammonium acetate with 0.01% TFA in purified water and acetonitrile (gradient) nih.gov |

| Example Mobile Phase 2 | Methanol and MilliQ water (80:20 v/v) with 0.1% formic acid (isocratic) |

Following separation by the HPLC column, the detection of N-Depropyl Propafenone is typically achieved using Ultraviolet (UV) or Photodiode Array (PDA) detectors.

UV Detection: This is the most common detection method for HPLC analysis of N-Depropyl Propafenone. The compound possesses chromophores that absorb light in the UV region. The selection of the detection wavelength is crucial for sensitivity and is typically set at the wavelength of maximum absorbance (λmax) of the analyte. For Propafenone and its metabolites, detection wavelengths around 247 nm have been utilized.

Photodiode Array (PDA) Detection: A PDA detector provides a significant advantage over a standard UV detector by acquiring the entire UV-visible spectrum for each point in the chromatogram. This capability is particularly useful for purity analysis, as it allows for the assessment of peak purity by comparing spectra across a single chromatographic peak. It can also aid in the identification of unknown impurities by providing their UV-visible spectra.

For applications requiring very high sensitivity and selectivity, such as the analysis of biological samples where concentrations of N-Depropyl Propafenone may be very low, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry.

The interface between the liquid chromatograph and the mass spectrometer is a critical component of the LC-MS/MS system. For the analysis of N-Depropyl Propafenone, Electrospray Ionization (ESI) is the most commonly used ionization technique. ESI is a soft ionization method that is well-suited for polar and thermally labile molecules.

N-Depropyl Propafenone is readily protonated, making positive ion mode the preferred choice for ESI. In this mode, the analyte molecules acquire a positive charge ([M+H]+) before entering the mass analyzer. The signal intensities obtained in the positive ion mode are generally much higher for Propafenone and its metabolites compared to the negative ion mode.

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity of the analysis. In a triple quadrupole mass spectrometer, the most common mode of operation for quantitative analysis is Multiple Reaction Monitoring (MRM). The MRM process involves two stages of mass filtering.

Precursor Ion Selection: In the first quadrupole (Q1), the protonated molecule of N-Depropyl Propafenone (the precursor ion) is selected.

Fragmentation: The selected precursor ion is then fragmented in the second quadrupole (q2), which acts as a collision cell.

Product Ion Selection: In the third quadrupole (Q3), a specific fragment ion (the product ion) is selected and detected.

This process of selecting a specific precursor-to-product ion transition is highly selective and significantly reduces background noise, leading to very low limits of quantification. For N-Depropyl Propafenone, several MRM transitions have been reported.

The table below presents documented MRM transitions for the sensitive quantification of N-Depropyl Propafenone.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| N-Depropyl Propafenone | 300.30 | 74.20 nih.gov |

| N-Depropyl Propafenone | 299.80 | 74.10 researchgate.net |

The selection of specific MRM transitions is a critical step in method development to ensure maximum sensitivity and to avoid interferences from other compounds in the sample matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantification

Internal Standard Selection (e.g., Amlodipine, Carbamazepine)

In quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for correcting for the loss of analyte during sample preparation and for variations in instrument response. The ideal IS should be chemically similar to the analyte and have a similar retention time but a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer.

Carbamazepine has been successfully used as an internal standard for the simultaneous determination of propafenone and its metabolites, including N-Depropyl Propafenone (NDP), in human plasma by LC-MS/MS. nih.govresearchgate.net In one validated method, the retention time for NDP was 1.24 minutes, while the IS, carbamazepine, had a retention time of 1.34 minutes. nih.govresearchgate.net This proximity in retention times ensures that both compounds experience similar chromatographic conditions and potential matrix effects, which is a key characteristic of a suitable internal standard. The selection of an IS like carbamazepine, which is structurally distinct but chromatographically compatible, is a common and effective strategy in bioanalytical method development.

Gas Chromatography (GC) Considerations

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, direct analysis of N-Depropyl Propafenone by GC is challenging due to its molecular structure. The presence of polar functional groups, specifically the secondary amine (-NH) and hydroxyl (-OH) groups, results in low volatility and potential for thermal degradation at the high temperatures required for GC analysis.

To overcome these limitations, chemical derivatization is typically necessary. jfda-online.com This process involves converting the polar functional groups into less polar, more volatile, and more thermally stable derivatives. Common derivatization techniques that could be applied to N-Depropyl Propafenone include:

Silylation: Reacting the -OH and -NH groups with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (TMS) ethers and amines.

Acylation: Using reagents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or acetic anhydride to form fluoroacyl or acetyl derivatives. nih.gov

The derivatization step enhances the volatility of the analyte, improves peak shape, and reduces interactions with the GC column, allowing for more reliable and reproducible analysis. researchgate.net Studies on the parent compound and its metabolites have utilized GC/MS analysis after derivatization with reagents such as pentafluoropropionyl (PFP), demonstrating the feasibility of this approach for the entire compound family.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of N-Depropyl Propafenone Oxalate Salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While a complete, published spectral assignment for N-Depropyl Propafenone was not available in the reviewed literature, the expected signals can be inferred from its structure and from data available for the parent compound, propafenone. nih.gov

¹H NMR (Proton NMR): The ¹H NMR spectrum would be complex, showing distinct signals for the aromatic protons on the two phenyl rings, which would appear in the downfield region (typically δ 6.5-8.0 ppm). The aliphatic protons in the propanone and hydroxypropoxy linkers would appear in the upfield region. Specific signals would correspond to the methylene (-CH2-) groups adjacent to the ketone, the ether linkage, and the amine, as well as the methine (-CH-) proton of the alcohol group. The protons on the nitrogen and oxygen atoms (-NH and -OH) would appear as broad signals whose chemical shifts are dependent on solvent and concentration.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would show a unique signal for each carbon atom in a different chemical environment. Key signals would include the carbonyl carbon of the ketone (typically δ > 190 ppm), the aromatic carbons (δ 110-160 ppm), the carbon bearing the hydroxyl group (δ ~60-70 ppm), and the carbons adjacent to the nitrogen and the ether oxygen. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups. miamioh.edu

A full assignment would require two-dimensional NMR techniques (e.g., COSY, HMQC, HMBC) to establish connectivity between protons and carbons. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For N-Depropyl Propafenone Oxalate Salt, the IR spectrum would be expected to display the following characteristic absorption bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (Broad) |

| N-H (Amine) | Stretching | 3300-3500 (Medium) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Ketone) | Stretching | 1680-1700 |

| C=O (Oxalic Acid) | Stretching | 1700-1725 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Ether, Alcohol) | Stretching | 1050-1250 |

| O-H (Carboxylic Acid) | Bending | 920-1440 |

The presence of the oxalate salt would contribute strong absorbances from the carboxylate groups (C=O and C-O stretching).

Mass Spectrometry (MS)

Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio (m/z) of a compound, providing its molecular weight and structural information through fragmentation patterns.

The exact mass of the N-Depropyl Propafenone free base (C₁₈H₂₁NO₃) is 299.15214. massbank.eu In mass spectrometry, the protonated molecule [M+H]⁺ is often observed, which would have an m/z of approximately 300.16.

For quantitative analysis, tandem mass spectrometry (MS/MS) is commonly employed. A specific and sensitive LC-MS/MS method has been developed for N-Depropyl Propafenone (NDP) that monitors the multiple reaction monitoring (MRM) transition of the precursor ion to a specific product ion. nih.govresearchgate.net

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| N-Depropyl Propafenone (NDP) | 300.30 | 74.20 |

| Carbamazepine (IS) | 237.20 | 194.10 |

This transition is highly specific to the analyte and provides excellent selectivity for its quantification in complex biological matrices like plasma. nih.govresearchgate.net

Validation of Analytical Methods

The validation of an analytical method is critical to ensure its reliability, reproducibility, and accuracy for its intended purpose. globalresearchonline.net For a quantitative method like the LC-MS/MS assay for N-Depropyl Propafenone, validation would be performed according to established guidelines (e.g., ICH) and would assess several key parameters. europa.eu

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as the parent drug (propafenone) and other metabolites.

Linearity and Range: The method for N-Depropyl Propafenone has demonstrated linearity over a concentration range of 0.1 to 25 ng/mL. nih.govresearchgate.net Linearity is established by analyzing a series of standards and ensuring the response is directly proportional to the concentration, typically confirmed by a correlation coefficient (r²) value of >0.99.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. For bioanalytical methods, intra- and inter-batch accuracy and precision are evaluated. For NDP, the bias and precision for these assays were reported to be less than 10% and 5%, respectively. nih.govresearchgate.net

Limit of Quantitation (LOQ): This is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. For N-Depropyl Propafenone, a lower limit of quantitation (LLOQ) of 0.1 ng/mL has been achieved. nih.govresearchgate.net

Robustness: The method's reliability is tested by deliberately introducing small variations in method parameters (e.g., mobile phase composition, column temperature) to ensure it remains unaffected. europa.eu

Successful validation demonstrates that the analytical method is suitable for its intended application, such as pharmacokinetic studies or therapeutic drug monitoring.

Linearity and Calibration Curve Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is constructed by plotting the analytical response versus the known concentrations of the analyte.

Several studies have established linear ranges for the quantification of N-Depropyl Propafenone (N-DPF) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. For instance, one highly sensitive UHPLC-MS/MS method demonstrated linearity for N-DPF in the range of 0.51-100 ng/mL with a correlation coefficient (r²) of ≥0.99 nih.gov. Another sensitive LC-MS/MS assay reported a linear calibration curve from 0.1 to 25 ng/mL for N-depropylpropafenone (NDP) nih.govresearchgate.net. A high-performance liquid chromatography (HPLC) method with UV detection showed linearity for propafenone and its major metabolites in the concentration range of 10–750 ng/mL, with a correlation coefficient (r²) greater than 0.999 researchgate.net.

The table below summarizes the linear ranges from different validated methods.

| Analytical Method | Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| UHPLC-MS/MS | N-Depropyl Propafenone (N-DPF) | 0.51 - 100 | ≥0.99 |

| LC-MS/MS | N-Depropyl Propafenone (NDP) | 0.1 - 25 | Not Specified |

| HPLC-UV | Propafenone and its metabolites | 10 - 750 | >0.999 |

Sensitivity (Limit of Detection, LOD; Limit of Quantification, LOQ)

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For the analysis of N-Depropyl Propafenone, various methods have reported different LOQs. An HPLC method with UV detection established a lower limit of quantification of 10 ng/mL for propafenone and its major metabolites researchgate.net. More sensitive LC-MS/MS methods have achieved significantly lower LOQs. One such method reported an LOQ of 0.1 ng/mL for this compound (NDP) nih.govresearchgate.net. Another UHPLC-MS/MS method established a lower limit of quantification at 0.51 ng/mL for N-DPF nih.gov.

The following table presents the reported Limits of Quantification for N-Depropyl Propafenone.

| Analytical Method | Analyte | Limit of Quantification (LOQ) (ng/mL) |

| UHPLC-MS/MS | N-Depropyl Propafenone (N-DPF) | 0.51 |

| LC-MS/MS | N-Depropyl Propafenone (NDP) | 0.1 |

| HPLC-UV | Propafenone and its metabolites | 10 |

Accuracy and Precision (Intra-batch and Inter-batch)

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements of the same sample. Both are typically evaluated at different concentration levels (low, medium, and high quality control samples) and on different days (inter-batch) and within the same day (intra-batch).

A UHPLC-MS/MS method for N-DPF reported intra-day precision in the range of 2.63–7.55% and inter-day precision between 1.56–10.2%. The intra-day accuracy for the same method was found to be between 87.9–103%, and the inter-day accuracy was between 96.5–102% nih.gov. Another study using LC-MS/MS for the determination of this compound (NDP) reported bias and precision for both intra- and inter-batch assays to be less than 10% and 5%, respectively nih.govresearchgate.net.

The data on accuracy and precision are summarized in the interactive table below.

| Parameter | N-Depropyl Propafenone (N-DPF) [UHPLC-MS/MS] | N-Depropyl Propafenone (NDP) [LC-MS/MS] |

| Intra-batch Precision (%RSD) | 2.63 - 7.55 | < 5 |

| Inter-batch Precision (%RSD) | 1.56 - 10.2 | < 5 |

| Intra-batch Accuracy (%) | 87.9 - 103 | < 10 (bias) |

| Inter-batch Accuracy (%) | 96.5 - 102 | < 10 (bias) |

Specificity and Selectivity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Selectivity refers to the ability to differentiate and measure the analyte in the presence of potential interfering substances in the blank biological matrix.

In the context of analyzing N-Depropyl Propafenone in biological samples, validated LC-MS/MS methods have demonstrated high specificity and selectivity. These methods are designed to ensure that no significant interference is observed at the retention time of N-Depropyl Propafenone and its internal standard from endogenous plasma components or other metabolites . The selectivity is typically assessed by analyzing blank matrix samples from multiple sources to ensure that no interfering peaks are present at the analyte's retention time.

Recovery and Matrix Effects

Recovery is the efficiency of the extraction procedure of an analytical method, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard solution of the same concentration. Matrix effects are the alteration of the analyte's ionization efficiency due to the presence of co-eluting substances from the biological matrix, which can lead to ion suppression or enhancement.

For a sensitive LC-MS/MS method, the mean matrix effects for propafenone and its metabolite 5-hydroxypropafenone (B19502) were reported to be between 94.3% and 105.2%, indicating no significant ion suppression or enhancement scispace.com. While specific recovery percentages for N-Depropyl Propafenone are not always detailed, the consistency and reproducibility of the recovery are demonstrated through the acceptable precision and accuracy of the quality control samples scispace.com.

The following table provides an example of recovery data for propafenone and a related metabolite.

| Analyte | Quality Control Level | Mean Recovery (%) |

| Propafenone | Low (1 ng/mL) | 92.0 |

| Propafenone | Medium (100 ng/mL) | 79.3 |

| Propafenone | High (300 ng/mL) | 83.8 |

| 5-OH Propafenone | Low (1 ng/mL) | 90.5 |

| 5-OH Propafenone | Medium (100 ng/mL) | 82.6 |

| 5-OH Propafenone | High (300 ng/mL) | 83.3 |

Reference Standards and Traceability

The use of well-characterized reference standards is fundamental to achieving accurate and reproducible results in analytical chemistry. N-Depropyl Propafenone Oxalate Salt is utilized as a reference standard for analytical method development, validation, and quality control applications during the synthesis and formulation stages of drug development researchgate.net.

These reference standards provide traceability to pharmacopeial standards, such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP) researchgate.net. Certified reference materials are accompanied by a Certificate of Analysis (CoA), which documents the identity, purity, and other critical properties of the standard. This traceability ensures that measurements are comparable across different laboratories and over time, which is a cornerstone of quality assurance in pharmaceutical analysis.

Pharmacological and Electrophysiological Investigations of N Depropyl Propafenone

Comparative Electrophysiological Effects with Propafenone (B51707) and 5-Hydroxypropafenone (B19502)

Studies comparing N-depropyl propafenone with its parent compound, propafenone, and another major metabolite, 5-hydroxypropafenone, have revealed distinct electrophysiological properties. nih.govnih.gov While all three compounds demonstrate effects on cardiac action potentials, their potencies and specific actions vary. nih.govnih.gov

Effects on Action Potential Characteristics (Amplitude, Duration, Vmax)

In studies utilizing canine Purkinje fibers, N-depropyl propafenone, along with propafenone and 5-hydroxypropafenone, has been shown to decrease the amplitude and duration of the action potential. nih.gov However, the effect on the maximum rate of depolarization (Vmax) distinguishes these compounds. Propafenone and 5-hydroxypropafenone induce a use-dependent reduction in Vmax at lower concentrations than N-depropyl propafenone. nih.gov At a concentration of 1 x 10(-5) M, all three compounds comparably reduce Vmax in slow-response action potentials. nih.gov In contrast, 5-hydroxypropafenone does not affect the action potential amplitude under these conditions. nih.gov N-depropylpropafenone is generally considered less active in its electrophysiological effects compared to propafenone and 5-hydroxypropafenone. nih.gov

| Compound | Concentration | Effect on Action Potential Amplitude | Effect on Action Potential Duration | Effect on Vmax |

| N-Depropyl Propafenone | 1 x 10⁻⁸ to 1 x 10⁻⁵ M | Reduced | Reduced | Reduced (less potent than propafenone and 5-hydroxypropafenone) |

| Propafenone | 1 x 10⁻⁸ to 1 x 10⁻⁵ M | Reduced | Reduced | Reduced (use-dependent) |

| 5-Hydroxypropafenone | 1 x 10⁻⁸ to 1 x 10⁻⁵ M | Reduced (not affected in slow response action potentials) | Reduced | Reduced (use-dependent) |

Impact on Cardiac Conduction (e.g., PR interval, QRS duration)

The impact of N-depropyl propafenone on cardiac conduction is a crucial aspect of its pharmacological profile. Like its parent compound, propafenone, which is known to slow atrioventricular conduction and potentially cause dose-related first-degree AV block, N-depropyl propafenone's effects on the fast inward sodium current can influence intracardiac conduction. rxlist.comdrugbank.com This can manifest as a widening of the QRS complex on an electrocardiogram. ahajournals.org The extent of QRS widening at a specific plasma concentration of propafenone has been observed to be greater in extensive metabolizers compared to poor metabolizers, a finding that may be partly attributable to the generation of active metabolites like N-depropyl propafenone. ahajournals.org

Role in Automaticity and Arrhythmia Suppression

In experimental models, the antiarrhythmic properties of N-depropyl propafenone have been evaluated. nih.gov In canine Purkinje fibers where automaticity was induced, 5-hydroxypropafenone was effective in slowing the automatic rate at therapeutic concentrations, a property not as prominently noted with N-depropyl propafenone. nih.gov Furthermore, in conscious dogs with sustained ventricular tachycardia following a myocardial infarction, N-depropyl propafenone, similar to the parent drug propafenone, did not suppress the arrhythmia at comparable plasma levels. nih.gov In contrast, 5-hydroxypropafenone demonstrated efficacy in eliminating ventricular tachycardia in a portion of the animals studied. nih.gov This suggests that while N-depropyl propafenone possesses electrophysiological activity, its direct contribution to arrhythmia suppression may be less significant than that of 5-hydroxypropafenone. nih.gov

Inotropic Effects in Cardiac Tissues

The influence of N-depropyl propafenone on the contractile force of the heart muscle has also been a subject of investigation.

Assessment of Negative Inotropic Activity

Studies on guinea pig papillary muscles have demonstrated that N-depropyl propafenone, along with propafenone and 5-hydroxypropafenone, exhibits negative inotropic effects at concentrations of 1 x 10(-6) M and higher. nih.gov A negative inotropic effect refers to a reduction in the force of myocardial contraction. This property is shared with the parent drug, propafenone, which has been shown to exert a negative inotropic effect on the myocardium. rxlist.comnih.gov

Receptor Binding Profiles and Activity

Sodium Channel Blocking Activity

This compound demonstrates sodium channel blocking properties, a characteristic feature of Class 1C antiarrhythmic agents. fda.govnih.govnih.gov This activity is responsible for the depression of the maximum upstroke velocity (Vmax) of the action potential in cardiac cells. hres.cadrugbank.com However, its potency in this regard is notably weaker than that of its parent compound, propafenone, and its other major metabolite, 5-hydroxypropafenone. nih.govfda.gov

In studies using canine Purkinje fibers, this compound was found to be less active in depressing Vmax compared to propafenone and 5-hydroxypropafenone. nih.gov Despite its reduced potency, the electrophysiological effects it produces are qualitatively similar to the parent drug. nih.gov This weaker sodium channel activity is a key differentiator between this compound and the other active components of propafenone therapy. fda.gov

| Feature | Observation | Source |

| Mechanism | Depresses maximum phase zero upstroke slope (Vmax) of the action potential. | nih.gov |

| Relative Potency | Weaker sodium channel activity compared to propafenone and 5-hydroxypropafenone. | nih.govfda.gov |

| Effect | Contributes to the overall antiarrhythmic effect, though to a lesser extent than the parent drug. | nih.gov |

Beta-Adrenoceptor Antagonist Activity

A significant characteristic of this compound is its beta-adrenoceptor blocking activity. fda.govhres.ca Unlike its diminished sodium channel effects, its affinity for beta-receptors is considered equivalent to that of the main metabolite, 5-hydroxypropafenone. fda.gov Some research suggests its beta-blocking activity is comparable to the parent drug, propafenone. hres.ca This property is noteworthy as propafenone itself is known to possess beta-blocking effects that contribute to its antiarrhythmic action. nih.govnih.gov

| Comparison | Finding | Source |

| vs. 5-Hydroxypropafenone | Equivalent affinity for beta-receptors. | fda.gov |

| vs. Propafenone | Described as having comparable beta-adrenoreceptor blocking activity. | hres.ca |

Calcium Antagonist Activity

The parent compound, propafenone, is known to inhibit the slow inward calcium current at very high concentrations, though this is not considered its primary antiarrhythmic mechanism. drugbank.comnih.gov The main metabolite, 5-hydroxypropafenone, has been shown to possess calcium channel activity similar to that of propafenone. fda.gov

Direct and detailed research specifically characterizing the calcium antagonist activity of this compound is less extensively documented in the provided sources. While propafenone and its 5-hydroxy metabolite have established effects on calcium channels, the specific contribution and potency of this compound in this area remain a subject for further elucidation. fda.govdrugbank.comnih.gov

Metabolic Studies of N Depropyl Propafenone

Formation Pathways from Propafenone (B51707)

The N-dealkylation of propafenone is catalyzed by specific enzymes within the cytochrome P450 (CYP) superfamily. nih.govuclan.ac.uk Research has identified CYP1A2 and CYP3A4 as the principal enzymes responsible for this metabolic conversion. nih.govnih.gov In vitro studies using human liver microsomes have demonstrated a strong correlation between the rate of N-depropyl propafenone formation and the abundance of CYP1A2 and CYP3A4. nih.gov

Antibodies targeting these specific enzymes have been shown to inhibit the formation of N-depropyl propafenone. Specifically, anti-CYP3A antibodies reduced its formation by 54% and anti-CYP1A2 antibodies by 24%. nih.gov Further confirmation of their roles comes from studies with recombinant human CYP enzymes expressed in yeast, where both CYP1A2 and CYP3A4 were shown to catalyze the N-dealkylation of propafenone. nih.gov It is noteworthy that while CYP2D6 is the primary enzyme for the 5-hydroxylation pathway, it also contributes to N-dealkylation, along with CYP1A1. nih.gov

The genes encoding cytochrome P450 enzymes are highly polymorphic, meaning there are many different versions (alleles) within the population. nih.gov This genetic variability can lead to differences in enzyme activity, ranging from poor to extensive or even ultra-rapid metabolism of drugs. The metabolism of propafenone is significantly affected by polymorphisms in the CYP2D6 gene. nih.govahajournals.org

Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype. ahajournals.org Poor metabolizers (PMs) have little to no CYP2D6 activity, leading to slower metabolism of propafenone via the 5-hydroxylation pathway. nih.govnih.gov Consequently, in these individuals, the metabolic burden may shift towards the N-dealkylation pathway mediated by CYP3A4 and CYP1A2, potentially leading to higher relative concentrations of N-depropyl propafenone compared to 5-hydroxypropafenone (B19502). nih.govg-standaard.nl In contrast, extensive metabolizers (EMs) have normal or increased CYP2D6 activity. ahajournals.org This genetic polymorphism is a major cause of the marked interindividual variability observed in propafenone plasma concentrations and clinical outcomes. nih.govpsu.edu

In Vitro Metabolic Stability and Enzyme Kinetics

In vitro metabolic stability assays are crucial for predicting how a compound will behave in the body. nuvisan.com These assays typically involve incubating a drug with liver microsomes or hepatocytes and measuring its rate of disappearance. nuvisan.com For propafenone, in vitro studies have been essential in elucidating the kinetics of its metabolic pathways.

The formation of N-depropyl propafenone has been shown to follow Michaelis-Menten kinetics in some experimental setups. nih.gov However, the kinetics can be complex. For instance, studies using individual propafenone enantiomers have revealed that the formation of N-depropyl propafenone by CYP3A4 follows substrate inhibition kinetics. nih.gov The intrinsic clearance (Vmax/Km) for the formation of N-depropyl propafenone shows wide interindividual variability, as demonstrated in studies with a panel of human livers. nih.gov This variability underscores the importance of personalized medicine considerations for drugs like propafenone.

Inhibition studies have further characterized the enzyme kinetics. Verapamil and midazolam, known substrates of CYP3A4, act as competitive inhibitors of N-depropyl propafenone formation. nih.gov The kinetic parameters for the N-dealkylation of propafenone by different CYP enzymes highlight the stereoselective nature of the metabolism. nih.gov

Table 1: In Vitro Inhibition of N-Depropyl Propafenone Formation

| Inhibitor | Target Enzyme(s) | Inhibition Constant (Ki) | Type of Inhibition |

|---|---|---|---|

| Verapamil | CYP3A4, CYP1A2 | 70 µM | Competitive |

| Midazolam | CYP3A4 | 25 µM | Competitive |

Data sourced from in vitro studies with human liver microsomes. nih.gov

Excretion Pathways

The elimination of N-Depropyl Propafenone, an active metabolite of Propafenone, is a component of the broader excretion process of Propafenone and its various metabolites. Following administration, Propafenone is extensively metabolized, and its byproducts are cleared from the body through multiple routes, primarily via the feces and urine. nih.gov Research indicates that unchanged Propafenone constitutes less than 1% of the excreted substances in both urine and feces, highlighting the significance of its metabolic conversion prior to elimination. nih.gov

Detailed studies involving labeled Propafenone have provided insights into the quantitative distribution of its metabolites through different excretion channels. The primary pathway for the excretion of Propafenone metabolites is through the biliary system into the feces. nih.gov A significant portion is also eliminated renally. nih.gov

Research Findings on Excretion Routes

A study utilizing deuterated Propafenone in human subjects revealed that the majority of the drug's metabolites are excreted via the feces. nih.gov Within 48 hours of administration, approximately 53% of the administered dose was recovered in the feces. nih.gov Urinary excretion accounted for a substantial, albeit variable, portion of the remaining metabolites, with figures of 18.5% and 38% of the dose being observed in two individuals over the same 48-hour period. nih.gov Another source indicates that approximately 50% of propafenone metabolites are excreted in the urine. drugbank.comfda.gov

The following tables summarize the key findings regarding the excretion pathways of Propafenone metabolites.

Table 1: Percentage of Propafenone Metabolites Excreted within 48 Hours

| Excretion Pathway | Percentage of Dose Excreted |

|---|---|

| Fecal | 53% |

| Urinary (Subject 1) | 18.5% |

| Urinary (Subject 2) | 38% |

Data derived from a study with deuterated Propafenone. nih.gov

Table 2: General Distribution of Propafenone Metabolite Excretion| Excretion Route | Approximate Percentage of Metabolites |

|---|---|

| Urine | ~50% |

As reported in general literature. drugbank.comfda.gov

Pharmacokinetic Profile of N Depropyl Propafenone

Absorption and Distribution Characteristics

The absorption of N-depropylpropafenone is intrinsically linked to the absorption of its parent compound, propafenone (B51707). Following oral administration, propafenone is almost completely absorbed, with over 90% of the dose being taken up. drugbank.com However, it undergoes significant first-pass metabolism in the liver, which leads to a wide range in systemic bioavailability, from as low as 5% to as high as 50%. drugbank.com This variability is influenced by factors such as the presence of food, which can increase bioavailability, and the dosage amount. hres.cadrugbank.com For instance, the bioavailability of a 300-mg tablet is substantially higher than that of a 150-mg tablet. hres.cadrugbank.com

Once propafenone reaches the liver, it is metabolized into this compound and 5-hydroxypropafenone (B19502). rxlist.comnih.gov this compound is then distributed throughout the body. Propafenone and its metabolites are known to be rapidly distributed to various tissues, including the lungs, liver, and heart. drugs.com Propafenone is also known to cross the placenta and be distributed into breast milk. drugs.com The high plasma protein binding of propafenone, ranging from 81% to 97% (primarily to α1-acid glycoprotein), also influences the distribution of its metabolites. drugs.com In patients with severe liver dysfunction, propafenone's protein binding is slightly reduced to approximately 88%. drugs.com

Elimination Half-Life Considerations

The elimination half-life of this compound is tied to the metabolism of propafenone, which exhibits two distinct, genetically determined patterns. rxlist.com In the majority of individuals, classified as extensive metabolizers (over 90% of patients), propafenone is rapidly and extensively metabolized, resulting in an elimination half-life of the parent drug ranging from 2 to 10 hours. rxlist.compgkb.org In this group, the elimination half-life of propafenone averages around 5.5 hours. hres.canih.gov

Conversely, in a smaller subset of the population known as poor metabolizers (less than 10% of patients), the metabolism of propafenone is significantly slower. rxlist.compgkb.org This is due to a reduced or absent ability to form the 5-hydroxypropafenone metabolite. rxlist.com In these individuals, the estimated elimination half-life of propafenone is considerably longer, ranging from 10 to 32 hours, with an average of about 17.2 hours. rxlist.comhres.canih.gov In patients with moderate to severe liver disease, the mean half-life of propafenone is approximately 9 hours. rxlist.compgkb.orgdrugs.com

Bioavailability and Bioequivalence Studies

The bioavailability of this compound is directly dependent on the bioavailability of propafenone. Severe liver dysfunction can dramatically increase the bioavailability of propafenone from approximately 3-40% in individuals with normal liver function to about 70%. rxlist.compgkb.org

Bioequivalence studies are crucial for ensuring that generic drug products are therapeutically equivalent to their brand-name counterparts. nih.govnih.gov These studies assess the rate and extent to which the active ingredient is absorbed and becomes available at the site of action. nih.gov For a generic drug to be considered bioequivalent to the original, its average bioavailability must typically fall within an 80% to 125% range of the reference product. nih.gov For certain drugs with a narrow therapeutic index, stricter bioequivalence criteria of 90% to 111% may be applied to minimize the risk of ineffectiveness or adverse effects due to pharmacokinetic variability. nih.gov

Non-linear Kinetics and Concentration-Dependent Effects

The pharmacokinetics of propafenone and its metabolite, this compound, are characterized by non-linear kinetics. nih.govnih.gov This means that as the dose of propafenone increases, the plasma concentrations of both the parent drug and this compound increase in a disproportionate manner. hres.ca This dose-dependent pharmacokinetic behavior is primarily due to the saturation of the hepatic metabolism processes involved in their elimination. nih.govunil.chmhmedical.com

A study involving 169 subjects demonstrated this non-linearity, noting that the kinetics for propafenone and this compound were non-linear, while the other major metabolite, 5-hydroxypropafenone, exhibited linear kinetics. nih.gov The ratio of this compound to propafenone remained relatively constant at about 10% across different doses. nih.gov This non-linearity has significant clinical implications, as a three-fold increase in the daily dose of propafenone can lead to a ten-fold increase in its steady-state plasma concentration. hres.ca

The concentration of propafenone and its metabolites also influences their pharmacological effects. For example, increases in the PR interval and QRS duration on an electrocardiogram become significant at propafenone concentrations above 100 ng/ml. nih.gov

Influence of Genetic Polymorphisms on Pharmacokinetics

Genetic polymorphisms, particularly in the CYP2D6 gene, play a significant role in the pharmacokinetics of propafenone and, consequently, its metabolite this compound. nih.govnih.gov The CYP2D6 enzyme is responsible for the metabolism of a wide array of drugs and is highly polymorphic, with over 170 known variant alleles that can result in normal, decreased, or absent enzyme function. nih.gov

Individuals can be categorized into different metabolizer phenotypes based on their CYP2D6 genotype. drugs.com

Extensive metabolizers (EMs) rapidly convert propafenone to its metabolites, 5-hydroxypropafenone and this compound. drugs.com They are characterized by a shorter propafenone elimination half-life (average 5.5 hours), lower average plasma concentrations, and higher oral clearance. nih.gov

Poor metabolizers (PMs) metabolize propafenone much more slowly, primarily to this compound, with little to no formation of 5-hydroxypropafenone. drugs.comsdiarticle1.in This leads to a longer elimination half-life (average 17.2 hours), higher plasma concentrations of propafenone (1.5 to 2.0 times higher at daily doses of 675-900 mg), and decreased clearance. rxlist.comdrugs.comnih.gov At lower doses, the difference in plasma concentrations between slow and extensive metabolizers can be more than five-fold. rxlist.com

These genetic differences in metabolism can affect the clinical response and the likelihood of experiencing certain side effects. drugs.comnih.gov

Drug Drug Interactions Involving N Depropyl Propafenone

Impact of CYP3A4 and CYP1A2 Inhibitors on N-Depropyl Propafenone (B51707) Levels

The N-dealkylation of propafenone to form N-Depropyl Propafenone is mediated by the cytochrome P450 enzymes CYP3A4 and CYP1A2. nih.govnih.govnih.gov Consequently, the presence of substances that inhibit these enzymatic pathways directly impacts the plasma concentration of this metabolite.

In vitro studies using human liver microsomes have demonstrated that inhibiting CYP3A4 and CYP1A2 reduces the formation of N-Depropyl Propafenone. Research has shown that competitive inhibitors for these enzymes can significantly slow the metabolic conversion. For instance, verapamil, which is a substrate for both CYP3A4 and CYP1A2, and midazolam, a substrate for CYP3A4, were found to be competitive inhibitors of the formation of N-desalkylpropafenone. nih.gov

Therefore, co-administration of propafenone with potent inhibitors of CYP3A4 or CYP1A2 would be expected to decrease the rate of N-Depropyl Propafenone formation, leading to lower plasma levels of the metabolite. This interaction underscores the importance of reviewing a patient's concomitant medications to avoid significant alterations in propafenone metabolism. nih.gov

| Enzyme | Role in Metabolism | Effect of Inhibition | Example Inhibitors (Mentioned in Studies) |

|---|---|---|---|

| CYP3A4 | Metabolizes propafenone to N-Depropyl Propafenone. nih.gov | Decreased formation of N-Depropyl Propafenone. nih.gov | Midazolam, Verapamil nih.gov |

| CYP1A2 | Metabolizes propafenone to N-Depropyl Propafenone. nih.gov | Decreased formation of N-Depropyl Propafenone. nih.gov | Verapamil nih.gov |

The primary clinical concern regarding the inhibition of CYP3A4 and CYP1A2 is not the elevation of N-Depropyl Propafenone, but rather the accumulation of the parent drug, propafenone. nih.govdrugs.com Blocking this metabolic route can lead to significantly increased plasma concentrations of propafenone, especially if the primary metabolic pathway via CYP2D6 is also compromised, either through genetic deficiency (poor metabolizer status) or concurrent inhibition. nih.gov The FDA warns that the simultaneous use of propafenone with both a CYP2D6 and a CYP3A4 inhibitor can be hazardous, predisposing individuals to proarrhythmic events and exaggerated beta-adrenergic blocking activity. nih.govdrugs.com

While inhibitors of its formation would logically lower its concentration, the clinical significance of N-Depropyl Propafenone levels themselves is also a subject of study. N-Depropyl Propafenone is an active metabolite with electrophysiological effects, although it is considered less potent than both the parent compound and the other major metabolite, 5-hydroxypropafenone (B19502). nih.gov Studies in canine Purkinje fibers showed that N-Depropyl Propafenone required higher concentrations than propafenone to produce a similar reduction in Vmax, a measure of cardiac action potential upstroke velocity. nih.gov Furthermore, in a study on conscious dogs with induced ventricular tachycardia, N-Depropyl Propafenone did not suppress the arrhythmia at plasma levels where 5-hydroxypropafenone was effective. nih.gov

Significant interindividual variability has been observed in the steady-state plasma concentrations of N-desalkylpropafenone in patients undergoing chronic therapy, with levels ranging from 4 to 293 ng/ml. nih.gov Such wide variation suggests that predicting the precise clinical effect of this metabolite can be challenging. Elevated levels of the parent drug, propafenone, are associated with toxicities such as new or worsened arrhythmias, heart failure, and bradycardia. nih.govdrugs.comwikipedia.org

| Compound | Effect of CYP3A4/CYP1A2 Inhibition | Clinical Implications |

|---|---|---|

| Propafenone | Plasma levels increase. nih.gov | Increased risk of proarrhythmia, exaggerated beta-blockade, heart failure. drugs.comwikipedia.org |

| N-Depropyl Propafenone | Formation is decreased. nih.gov | Considered less potent than parent drug; does not suppress arrhythmia in some models. nih.gov |

Impurity Profiling and Quality Control

Identification and Characterization of N-Depropyl Propafenone (B51707) Oxalate (B1200264) Salt as an Impurity

N-Depropyl Propafenone is a known process-related impurity and a metabolite of Propafenone. pharmaffiliates.comdaicelpharmastandards.com Its chemical name is 1-[2-(3-amino-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one. nih.gov The oxalate salt form is often used for analytical purposes due to its stable, crystalline nature.

The identification and characterization of such impurities are fundamental to ensuring drug safety and quality. numberanalytics.comlachmanconsultants.com Modern analytical techniques are employed for this purpose, including:

High-Performance Liquid Chromatography (HPLC): A cornerstone for separating and quantifying impurities. veeprho.comnih.gov

Mass Spectrometry (MS): Used in conjunction with liquid chromatography (LC-MS) to identify the molecular weight and structure of impurities. veeprho.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of the impurity. nih.govregistech.com

These techniques are crucial for establishing an impurity profile, which describes the identified and unidentified impurities present in a typical batch of the active pharmaceutical ingredient (API). lachmanconsultants.com

Regulatory Guidelines for Pharmaceutical Impurities (e.g., ICH guidelines)

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines that are widely adopted by regulatory authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). numberanalytics.comijdra.com The primary guideline for impurities in new drug substances is ICH Q3A(R2). europa.eujpionline.org

Key aspects of the ICH Q3A(R2) guideline include:

Classification of Impurities: Impurities are categorized as organic, inorganic, or residual solvents. ich.org N-Depropyl Propafenone falls under the organic impurity category.

Thresholds for Reporting, Identification, and Qualification: The guideline sets thresholds based on the maximum daily dose of the drug. ich.orgtuwien.ac.at

Reporting Threshold: The level above which an impurity must be reported in a registration application. tuwien.ac.at

Identification Threshold: The level above which the structure of an impurity must be determined. jpionline.org

Qualification Threshold: The level above which an impurity's biological safety must be established. ich.org

Specification of Impurities: Impurities that are individually listed and limited with a specific acceptance criterion in the new drug substance specification are termed "specified impurities". tuwien.ac.at

ICH Impurity Thresholds (Based on Maximum Daily Dose)

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Strategies for Impurity Control in Pharmaceutical Manufacturing

Controlling impurities is a multifaceted process that begins early in drug development and continues through commercial manufacturing. registech.comveeprho.com The goal is to minimize impurities to acceptable levels. ijdra.com

Effective strategies for controlling N-Depropyl Propafenone and other impurities include:

Control of Starting Materials and Reagents: Ensuring the purity of raw materials is a critical first step to prevent the introduction of impurities. registech.comveeprho.com

Process Optimization and Control: Understanding the synthetic route and reaction conditions can help minimize the formation of by-products like N-Depropyl Propafenone. daicelpharmastandards.comveeprho.com This includes controlling parameters such as temperature, pressure, and reaction time.

Purification Procedures: Implementing effective purification steps, such as crystallization and chromatography, can remove impurities from the final API. daicelpharmastandards.com

In-process Controls: Monitoring the manufacturing process at critical points helps ensure that impurities are being adequately controlled and removed. veeprho.com

Stability Studies: Evaluating the stability of the API and drug product under various conditions (e.g., heat, light, moisture) is essential to identify and control degradation products. veeprho.comregistech.com Forced degradation studies can help elucidate potential degradation pathways. researchgate.net

Reference Standards in Quality Control and Analytical Method Validation

Reference standards are highly purified compounds that are used as a benchmark for confirming the identity and purity of a substance. bebpa.org N-Depropyl Propafenone Oxalate Salt is used as a reference standard in the quality control of Propafenone. synzeal.com

The roles of reference standards in quality control and analytical method validation are:

Identity Confirmation: By comparing the analytical profile (e.g., retention time in HPLC) of a sample to that of the reference standard, the presence of the specific impurity can be confirmed.

Quantification: Reference standards are used to create calibration curves to accurately determine the amount of an impurity in a sample.

Method Validation: Analytical methods must be validated to ensure they are suitable for their intended purpose. fda.gov Reference standards are essential for validating key parameters such as:

Accuracy: The closeness of test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. pharmacompass.com

The use of well-characterized reference standards, like N-Depropyl Propafenone Oxalate Salt, is fundamental for ensuring that analytical methods are robust and that the quality of the final pharmaceutical product is consistently maintained. bebpa.orgsynzeal.com

Preclinical and Toxicological Assessments of N Depropyl Propafenone

In Vitro Cytotoxicity Studies

Currently, there is a lack of publicly available scientific literature that specifically details in vitro cytotoxicity studies on N-depropyl propafenone (B51707) oxalate (B1200264) salt. While research into the cytotoxicity of the parent compound, propafenone, has been conducted, suggesting that its hepatotoxicity may be linked to the formation of a p-quinone intermediate through metabolic activation by CYP2D6, direct cytotoxic data for N-depropyl propafenone is not provided in these studies. nih.govacs.orgbohrium.com Therefore, specific metrics such as IC50 values across different cell lines for N-depropyl propafenone are not available.

Animal Toxicity Studies

Information regarding general animal toxicity studies for N-depropyl propafenone is limited. However, comparative studies with propafenone have provided insights into its cardiac-related toxicological effects.

In a study using canine Purkinje fibers, N-depropyl propafenone demonstrated weaker sodium channel blocking activity compared to propafenone. nih.gov While both propafenone and 5-hydroxypropafenone (B19502) reduced the maximum rate of depolarization (Vmax) in a use-dependent manner at lower concentrations, N-depropyl propafenone required higher concentrations to elicit a similar effect. nih.gov However, at a concentration of 1 x 10⁻⁵ M, all three compounds comparably reduced Vmax. nih.gov

Another study on guinea pig ventricular muscle fibers also noted that the effect of N-depropyl propafenone on Vmax was slightly less than that of propafenone and 5-hydroxypropafenone at the highest concentrations tested. nih.gov In terms of negative inotropic effects, a study utilizing guinea pig papillary muscles found that N-depropyl propafenone, propafenone, and 5-hydroxypropafenone all exhibited negative inotropic effects at concentrations of 1 x 10⁻⁶ M and higher. nih.gov

These findings suggest that while N-depropyl propafenone contributes to the electrophysiological effects of propafenone, its potency in terms of sodium channel blockade is less than that of the parent drug.

Interactive Data Table: Comparative Electrophysiological Effects of Propafenone and its Metabolites in Canine Purkinje Fibers

| Compound | Concentration | Effect on Vmax | Use-Dependent Vmax Reduction |

| Propafenone | Lower concentrations | Reduction | Yes |

| 5-Hydroxypropafenone | Lower concentrations | Reduction | Yes |

| N-Depropyl Propafenone | Lower concentrations | Less reduction | No |

| All Compounds | 1 x 10⁻⁵ M | Comparable reduction | Not specified |

Interactive Data Table: Comparative Inotropic Effects in Guinea Pig Papillary Muscle

| Compound | Concentration (≥ 1 x 10⁻⁶ M) | Inotropic Effect |

| Propafenone | ≥ 1 x 10⁻⁶ M | Negative |

| 5-Hydroxypropafenone | ≥ 1 x 10⁻⁶ M | Negative |

| N-Depropyl Propafenone | ≥ 1 x 10⁻⁶ M | Negative |

Genotoxicity and Mutagenicity Evaluations

As of the latest available information, no specific genotoxicity or mutagenicity studies, such as the Ames test or chromosomal aberration assays, have been published for N-depropyl propafenone oxalate salt. Therefore, its potential to cause genetic mutations or chromosomal damage remains uncharacterized in the scientific literature.

Future Research Directions

Advanced Analytical Techniques for Trace Analysis